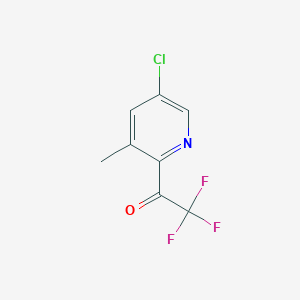

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

Overview

Description

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone, or 5-chloro-3-methylpyridine-2-yl-2,2,2-trifluoroethanone, is an organic compound composed of a pyridine ring and a trifluoroethanone moiety. It is an important synthetic intermediate in organic synthesis, and has been widely used in the field of medicinal chemistry. In addition, 5-chloro-3-methylpyridine-2-yl-2,2,2-trifluoroethanone has been studied for its potential applications in the fields of drug discovery, materials science, and biochemistry.

Scientific Research Applications

SYNTHESIS AND ANTIFUNGAL APPLICATIONS

Synthesis and Antifungal Activity : The compound 1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone serves as a key intermediate in the synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. These derivatives have shown potent antibacterial and antifungal activities, particularly against gram-positive bacteria like Escherichia coli and Staphylococcus aureus, gram-negative bacteria like Pseudomonas aeruginosa and Bacillus subtilis, and the fungus Candida albicans. The compounds 5b, 5f, 5g, 5h, 5j demonstrated significant antibacterial and antifungal properties, showcasing the compound's potential in pharmaceutical applications (K. Sujatha, Shilpa, R. Gani, 2019).

ANALYTICAL CHEMISTRY APPLICATIONS

Quantification in Drinking Water : The compound has been involved in the improved quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX) in drinking water. The complexity arises from MX's low concentration in drinking water, sensitivity to pH change, and matrix effects. A one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) and analysis by ion trap GC/MS/MS has shown significant advantages, including reduced analysis time and improved detection limits. This application is crucial in the field of disinfection by-product research, particularly for halogenated furanones recognized as emerging drinking water contaminants (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, B.R. Gauthier, 2009).

MATERIAL SCIENCE APPLICATIONS

High-Temperature Polymers : A series of new fluorinated, high-temperature polymers have been developed using derivatives of this compound. Specifically, 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol (3FOH), synthesized from p-bromotoluene and ethyl trifluoroacetate, was used to produce these polymers. These polymers exhibit properties desirable in high-performance materials, such as high thermal stability (up to 518 °C in nitrogen), high glass transition temperatures (165 °C to 337 °C), and low dielectric constants (2.64 to 2.99), making them suitable for advanced engineering applications (H. G. Boston, V. Reddy, P. Cassidy, J. W. Fitch, D. Stoakley, A. S. St Clair, 1997).

properties

IUPAC Name |

1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRNCOFLRJJYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

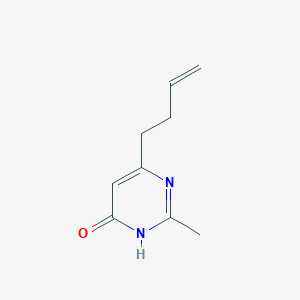

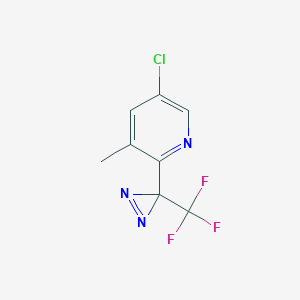

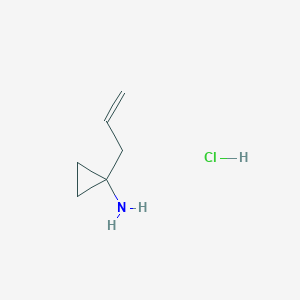

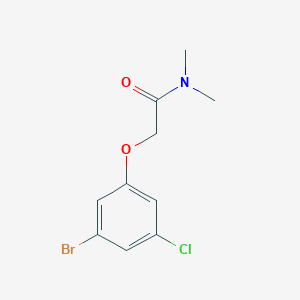

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)

![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)